molecular formula C18H21N3O2S B2990192 N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 921801-39-0

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B2990192
CAS No.: 921801-39-0
M. Wt: 343.45
InChI Key: YOSKNKOJVNLCGI-UHFFFAOYSA-N
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Description

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide is a synthetic compound that incorporates an indoline moiety and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide typically involves the condensation of indoline derivatives with thiazole-containing intermediates. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
  • N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Uniqueness

N-(4-(2-(indolin-1-yl)-2-oxoethyl)thiazol-2-yl)pivalamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an indoline moiety and a thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-18(2,3)16(23)20-17-19-13(11-24-17)10-15(22)21-9-8-12-6-4-5-7-14(12)21/h4-7,11H,8-10H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSKNKOJVNLCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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